



# Application Notes & Protocols: Dosimetry Analysis of 99mTc-PSMA Imaging

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker for prostate cancer, being highly overexpressed on the surface of prostate cancer cells.[1][2] Imaging agents targeting PSMA, such as those labeled with Technetium-99m (99mTc), have become a cost-effective and widely accessible alternative to PET-based agents for diagnosis and staging using Single-Photon Emission Computed Tomography (SPECT).[3][4] Accurate dosimetry analysis is crucial for evaluating the radiation safety profile of these radiopharmaceuticals, ensuring that the radiation dose to critical organs is within acceptable limits and providing essential data for regulatory approval and clinical translation.[5][6] These notes provide a summary of dosimetry data and detailed protocols for 99mTc-PSMA imaging studies.

## **Quantitative Dosimetry Data**

The radiation dosimetry of 99mTc-PSMA has been evaluated in several studies. The data presented below is primarily for 99mTc-PSMA I&S, a specific 99mTc-labeled PSMA inhibitor, as determined in healthy volunteers. Dosimetry was calculated using the OLINDA/EXM 2.0 software.[5][7]

Table 1: Absorbed Radiation Doses for 99mTc-PSMA I&S in Healthy Volunteers



| Organ           | Mean Absorbed Dose (mGy/MBq) |  |
|-----------------|------------------------------|--|
| Kidneys         | 0.0733                       |  |
| Salivary Glands | 0.0221                       |  |
| Adrenals        | 0.0217                       |  |
| Liver           | 0.0123                       |  |
| Spleen          | 0.0119                       |  |
| Small Intestine | 0.0119                       |  |

Data sourced from a study by Urban S, et al. (2021).[5][7]

Table 2: Comparison of Effective Doses for Various 99mTc-PSMA Agents

| Radiopharmaceutical    | Mean Effective Dose<br>(mSv/MBq) | Equivalent Effective Dose<br>for a 740 MBq<br>administration (mSv) |
|------------------------|----------------------------------|--------------------------------------------------------------------|
| 99mTc-PSMA I&S         | 0.0052                           | 3.85                                                               |
| 99mTc-HYNIC-PSMA       | 0.0037                           | 2.75                                                               |
| 99mTc-EDDA/HYNIC-iPSMA | 0.0046                           | 3.40                                                               |
| 99mTc-MIP-1404         | 0.0088                           | 6.51                                                               |
| 99mTc-MIP-1405         | 0.0079                           | 5.85                                                               |

This data is compiled from multiple studies for comparison.[5][8] The effective dose of 99mTc-PSMA I&S is comparable to other 99mTc-based imaging agents.[5][6]

# **Biological Pathways and Mechanisms**

The uptake of 99mTc-PSMA is predicated on its high affinity for the extracellular domain of the Prostate-Specific Membrane Antigen, a type II transmembrane glycoprotein.[1] Upon binding, the radiopharmaceutical is internalized by the cancer cell, leading to its accumulation at tumor sites. This specific binding allows for high-contrast imaging of PSMA-expressing lesions.





Click to download full resolution via product page

PSMA tracer binding and internalization by a cancer cell.

# **Experimental Protocols**

The following sections outline detailed protocols for conducting a dosimetry analysis of 99mTc-PSMA imaging, from patient handling to final data calculation.

### **Overall Experimental Workflow**

The process involves careful patient preparation, administration of the radiotracer, sequential imaging to track biodistribution over time, and computational analysis to determine radiation doses.





Click to download full resolution via product page

High-level workflow for 99mTc-PSMA dosimetry studies.

#### **Patient Preparation**

Proper patient preparation is essential for high-quality imaging and accurate dosimetry.

- Informed Consent: Obtain written informed consent from all participants before the study.[9]
- Hydration: Patients should be well-hydrated. Encourage drinking approximately 1 liter of water beginning 2 hours before radiotracer injection.[10]
- Fasting: Fasting is generally not required for PSMA scans.[11][12]
- Activity: Patients should avoid strenuous physical activity for at least 24 hours prior to the scan to minimize non-specific muscle uptake.[11]
- Diuretics: To enhance clearance of the radiotracer from the urinary system and improve image quality in the pelvic region, intravenous administration of furosemide may be considered.[9][13] One study suggests administering 10 mg of furosemide 10 minutes prior to the scan provides superior image quality compared to a 30-minute interval.[13]
- Bladder Voiding: Patients should be instructed to void their bladder immediately before each image acquisition to reduce radiation dose to the bladder wall and minimize imaging artifacts.[8][10]

# **Radiopharmaceutical Preparation and Administration**

 Preparation:99mTc-PSMA is typically prepared from a sterile, lyophilized kit. Sodium pertechnetate (99mTcO4-) is added to the kit, where a reducing agent (e.g., stannous chloride) facilitates the labeling of the PSMA ligand with 99mTc.[14]



- Quality Control: Perform quality control tests after radiolabeling to ensure high radiochemical purity (typically >95%).[14][15]
- Administration: Administer a mean activity of approximately 550-830 MBq of 99mTc-PSMA intravenously.[5][6][16] The exact activity may vary based on the specific 99mTc-PSMA agent and local protocols.

### **Image Acquisition Protocol**

A hybrid imaging approach using both whole-body planar scans and SPECT/CT is recommended for comprehensive dosimetry.[5][6]

- Planar Whole-Body Imaging:
  - Schedule: Acquire sequential whole-body planar images at multiple time points postinjection. A typical schedule includes scans at 1, 2, 3, 6, and 24 hours.[5][6]
  - Parameters:
    - Camera: Dual-head gamma camera with low-energy, high-resolution (LEHR)
      collimators.[17]
    - Energy Window: A symmetric 20% window centered at 140 keV.[8][17]
    - Matrix Size: 256 x 1024 pixels.[8][17]
    - Scan Speed: 15-18 cm/min.[8][17]
- SPECT/CT Imaging:
  - Schedule: A SPECT/CT scan is typically performed at one time point (e.g., 3 to 6 hours post-injection) to provide anatomical localization and assist in defining organ volumes.[5]
    [6][18]
  - SPECT Parameters:
    - Projections: 64 projections.[15]







■ Time per Projection: 25-30 seconds.[15][19]

Matrix Size: 256 x 256.[15]

o CT Parameters:

■ Mode: Low-dose helical scan.[20]

Settings: 130 kV, 30 mA.[15][20]

■ Slice Thickness: 3-5 mm.[15][20]

# **Dosimetry Calculation Protocol**

The calculation of absorbed doses is performed by analyzing the series of images to determine the total number of radioactive disintegrations that occur in each source organ over time.





Click to download full resolution via product page

Workflow for calculating internal radiation dosimetry.

• Region of Interest (ROI) Definition: On the series of planar images, draw ROIs around source organs showing significant uptake (e.g., kidneys, liver, spleen, salivary glands,



intestines, bladder).[5][16] The SPECT/CT data can be used to accurately define these organ volumes.[8]

- Time-Activity Curve Generation: For each organ, calculate the total counts at each time point. Correct for background radiation, attenuation, and radioactive decay to generate timeactivity curves (TACs).[5][21]
- Residence Time Calculation: Fit the TAC for each organ to a mono- or bi-exponential function.[7] Integrate this function from time zero to infinity to determine the total number of disintegrations in each source organ, also known as the residence time.[21]
- Absorbed Dose Calculation: Use a dedicated software package, such as OLINDA/EXM
   (Organ Level Internal Dose Assessment/EXponential Modeling), to calculate the absorbed
   doses.[5][8][22] This software applies the MIRD (Medical Internal Radiation Dose) formalism,
   using the calculated residence times and standard human phantom models to estimate the
   absorbed dose for each target organ and the total body effective dose.[7][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Radiation Dosimetry of 99mTc-PSMA I&S: A Single-Center Prospective Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]

#### Methodological & Application





- 8. Evaluation of Radiation dosimetry of 99mTc-HYNIC-PSMA and imaging in prostate cancer
  PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 12. snmmi.org [snmmi.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. 99mTc-PSMA Intraoperative Use Part 2 | Isotopia [isotopia-global.com]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Mediso Radiation dosimetry of Tc-99m-PSMA I&S: a single-center prospective study [mediso.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Validation of dosimetry programs (Olinda & IDAC) for evaluation of absorbed dose in 177LuPSMA therapy of metastatic castration-resistant prostate cancer (mCRPC) using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Dosimetry Analysis of 99mTc-PSMA Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623230#dosimetry-analysis-of-99mtc-psma-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com